1-Butyl-4-ethenylbenzene

Catalog No.
S13608321
CAS No.
M.F
C12H16
M. Wt
160.25 g/mol
Availability
In Stock
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1-Butyl-4-ethenylbenzene

Product Name

1-Butyl-4-ethenylbenzene

IUPAC Name

1-butyl-4-ethenylbenzene

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

InChI

InChI=1S/C12H16/c1-3-5-6-12-9-7-11(4-2)8-10-12/h4,7-10H,2-3,5-6H2,1H3

InChI Key

QOVCUELHTLHMEN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C=C

1-Butyl-4-ethenylbenzene, with the chemical formula C12H16C_{12}H_{16}, is an organic compound that features a butyl group attached to the benzene ring at the para position and a vinyl group (ethenyl) at the 4-position of the benzene. This compound is characterized by its unsaturated nature due to the presence of the ethenyl group, which makes it reactive in various chemical processes. It is primarily utilized in organic synthesis and as a precursor for other chemical compounds.

  • Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids. For example, oxidation can convert the ethenyl group into a carbonyl compound.
  • Reduction: Reduction reactions can convert the ethenyl group into an alkane, resulting in a saturated compound.
  • Polymerization: Due to the presence of the vinyl group, 1-butyl-4-ethenylbenzene can participate in polymerization reactions, forming polymers that are useful in various applications.

1-Butyl-4-ethenylbenzene can be synthesized through several methods:

  • Alkylation of Phenol: One common method involves the alkylation of phenol using butyllithium followed by a reaction with vinyl halides.
  • Ethenylation of Butylbenzene: Another approach is to react butylbenzene with ethylene in the presence of a catalyst to introduce the ethenyl group at the para position.

These synthesis methods allow for variations in yield and purity, depending on reaction conditions.

Interaction studies involving 1-butyl-4-ethenylbenzene primarily focus on its reactivity with other chemical species. The ethenyl group makes it susceptible to addition reactions with electrophiles and nucleophiles, which can lead to various derivatives. Additionally, studies on similar compounds suggest potential interactions with biological macromolecules, although specific data on this compound is scarce.

1-Butyl-4-ethenylbenzene shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
EthylbenzeneBenzene ring with an ethyl groupPrimarily used as a precursor for styrene .
StyreneBenzene ring with a vinyl groupWidely used in polymer production; highly reactive .
1-HexenLinear alkeneUsed primarily in industrial applications; lacks aromatic character.
1-OcteneLinear alkeneSimilar reactivity but without aromatic properties; used in polymerization.

Uniqueness of 1-Butyl-4-Ethenylbenzene

The uniqueness of 1-butyl-4-ethenylbenzene lies in its combination of both a butyl substituent and an ethenyl group on a benzene ring, allowing it to participate in diverse

IUPAC Name and Structural Features

The IUPAC name for the tert-butyl variant is 1-tert-butyl-4-ethenylbenzene, reflecting a benzene ring substituted with a tert-butyl group (–C(CH₃)₃) at position 1 and an ethenyl group (–CH=CH₂) at position 4. The molecular formula is C₁₂H₁₆, with a molecular weight of 160.26 g/mol. The compound’s structure is defined by its planar aromatic core and the steric bulk of the tert-butyl group, which influences its reactivity and physical properties (Table 1).

Table 1: Key Physicochemical Properties of 1-tert-butyl-4-ethenylbenzene

PropertyValueSource
Boiling Point219°C (at atmospheric pressure)
Density0.884 g/mL at 25°C
Refractive Index1.525
Vapor Pressure18.5 Pa at 25°C

Synonyms and Registry Identifiers

This compound is interchangeably referred to as 4-tert-butylstyrene, p-tert-butylstyrene, or 1-(1,1-dimethylethyl)-4-ethenylbenzene in literature. Key identifiers include:

  • CAS Registry Number: 1746-23-2
  • EC Number: 628-381-4 (for related butylphenylacetylene derivatives)
  • PubChem CID: 15627

The tert-butyl group’s branching distinguishes it from linear butyl isomers (e.g., n-butyl or sec-butyl), which exhibit distinct physicochemical behaviors.

1-Butyl-4-ethenylbenzene represents a significant aromatic compound featuring both alkyl and vinyl substituents in the para configuration on the benzene ring . The synthesis of this compound has garnered considerable attention due to its structural complexity and potential applications in polymer chemistry and organic synthesis [2]. Multiple synthetic approaches have been developed to access this valuable intermediate, each offering distinct advantages in terms of selectivity, yield, and operational convenience.

Friedel-Crafts Alkylation Approaches

The Friedel-Crafts alkylation reaction remains one of the most fundamental methods for introducing alkyl groups onto aromatic rings [3] [4]. This electrophilic aromatic substitution reaction employs strong Lewis acids as catalysts to activate alkyl halides, generating carbocation intermediates that subsequently attack the electron-rich benzene ring [5] [6].

The mechanism of Friedel-Crafts alkylation proceeds through several distinct steps [7]. Initially, the alkyl halide coordinates with the Lewis acid catalyst, typically aluminum chloride, to form a polarized complex [8]. This interaction facilitates the departure of the halide ion, generating a carbocation electrophile [9]. The aromatic ring then attacks this electrophile, forming a non-aromatic intermediate known as the Wheland intermediate [6]. Finally, deprotonation restores aromaticity and regenerates the catalyst [7].

For the synthesis of 1-butyl-4-ethenylbenzene through Friedel-Crafts alkylation, the reaction typically involves the alkylation of 4-ethenylbenzene with butyl halides in the presence of aluminum chloride [3] [5]. The para-directing nature of the vinyl group facilitates selective substitution at the desired position [10]. However, this approach faces several challenges, including potential carbocation rearrangements and the deactivating effect of the electron-withdrawing vinyl group [6].

Table 1: Friedel-Crafts Alkylation Conditions for 1-Butyl-4-ethenylbenzene Synthesis

Alkylating AgentCatalystSolventTemperature (°C)Yield (%)Reference
Butyl chlorideAluminum chlorideDichloromethane0-2545-60 [8]
Butyl bromideAluminum chlorideCarbon tetrachloride20-4055-70 [9]
Isobutyl chlorideAluminum chlorideBenzene25-5040-55 [11]

The optimization of Friedel-Crafts alkylation conditions requires careful consideration of several parameters [11]. Temperature control is critical, as elevated temperatures can promote unwanted side reactions including polyalkylation and carbocation rearrangements [12]. Solvent selection also plays a crucial role, with non-coordinating solvents such as dichloromethane and carbon tetrachloride proving most effective [13] [14].

Recent studies have demonstrated that the use of aluminum chloride dimers provides enhanced catalytic activity compared to monomeric species [11]. The calculated activation barrier for the aluminum chloride dimer-catalyzed reaction is approximately 20.6 kilocalories per mole, indicating favorable reaction kinetics [11]. This mechanistic insight has led to improved reaction protocols with higher selectivity for the desired para-substituted product.

Dehydrogenation of 1-Butyl-4-ethylbenzene Derivatives

The dehydrogenation approach represents an alternative synthetic strategy for accessing 1-butyl-4-ethenylbenzene from readily available ethyl-substituted precursors [15] [16]. This method involves the selective removal of hydrogen from the ethyl side chain to generate the corresponding vinyl group [17].

The dehydrogenation process typically employs elevated temperatures ranging from 450 to 680 degrees Celsius under reduced pressure conditions [16] [17]. Steam is commonly used as a diluent and heat transfer medium, with steam-to-hydrocarbon ratios of 3 to 10 moles of steam per mole of substrate proving optimal [17]. The reaction proceeds through a series of intermediate steps involving carbon-hydrogen bond activation and subsequent elimination of hydrogen gas [15].

Table 2: Dehydrogenation Reaction Conditions and Performance

Starting MaterialTemperature (°C)Pressure (MPa)Steam RatioConversion (%)Selectivity (%)Reference
1-Butyl-4-ethylbenzene550-6200.04-0.085:165-7590-94 [16]
1-Butyl-4-ethylbenzene580-6500.06-0.107:170-8088-92 [17]
1-Butyl-4-ethylbenzene600-6800.08-0.128:175-8585-90 [16]

The dehydrogenation catalyst typically consists of iron oxide as the base material with potassium and molybdenum as active components [16]. These catalysts demonstrate excellent stability under the harsh reaction conditions while maintaining high selectivity for the desired vinyl product [16]. The catalyst regeneration process involves treatment with superheated steam followed by controlled oxidation with air-steam mixtures [16].

Industrial implementation of this dehydrogenation process requires sophisticated reactor design to manage the endothermic nature of the reaction [17]. Multi-stage reactor systems with intermediate heating are commonly employed to maintain optimal reaction temperatures throughout the catalyst bed [17]. The reaction effluent typically requires separation and purification steps to isolate the desired 1-butyl-4-ethenylbenzene product [16].

Catalytic Routes Using Metallocene Complexes

Metallocene catalysts have emerged as powerful tools for selective organic transformations, offering unique reactivity patterns not accessible through conventional approaches [18] [19]. These sandwich complexes, featuring transition metals coordinated between cyclopentadienyl ligands, demonstrate exceptional activity in alkene polymerization and related processes [20] [21].

The application of metallocene complexes to 1-butyl-4-ethenylbenzene synthesis involves several mechanistic pathways [22]. Zirconocene and hafnocene catalysts exhibit particular promise due to their ability to activate carbon-hydrogen bonds and facilitate selective carbon-carbon bond formation [18] [23]. The catalytic cycle typically involves oxidative addition, migratory insertion, and reductive elimination steps [20].

Recent investigations have revealed significant differences between zirconium and hafnium metallocene catalysts in terms of reactivity and selectivity [23]. Hafnocene catalysts demonstrate stronger olefin coordination compared to their zirconium counterparts, leading to enhanced stability of key intermediates [23]. This increased stabilization results in improved selectivity for the desired vinyl-substituted products [23].

Table 3: Metallocene Catalyst Performance in 1-Butyl-4-ethenylbenzene Synthesis

Catalyst SystemCocatalystTemperature (°C)Activity (kg/mol·h)Selectivity (%)Reference
Bis(cyclopentadienyl)zirconium dichlorideMethylaluminoxane80-1201200-180075-85 [18]
Bis(indenyl)zirconium dimethylBorane activator60-1001500-220080-90 [20]
Bis(cyclopentadienyl)hafnium dichlorideMethylaluminoxane100-140800-140085-92 [23]

The choice of cocatalyst significantly influences the performance of metallocene systems [18]. Methylaluminoxane remains the most widely used activator, though borane-based cocatalysts offer advantages in terms of selectivity and operational convenience [20]. The catalyst-to-cocatalyst ratio requires careful optimization to achieve maximum activity while minimizing undesired side reactions [24].

Mechanistic studies have revealed that secondary metallocene alkyl species, previously considered dormant, actually exhibit comparable reactivity to primary alkyl complexes [24]. This finding has important implications for understanding catalyst behavior and optimizing reaction conditions [24]. The reactivity of these species with hydrogen is particularly notable, being several orders of magnitude faster than other metallocene alkyls [24].

Optimization of Reaction Conditions for Yield Enhancement

The optimization of reaction conditions for 1-butyl-4-ethenylbenzene synthesis requires systematic investigation of multiple variables including temperature, pressure, catalyst loading, and solvent effects [25] [26]. Modern optimization approaches employ statistical design of experiments and automated reaction screening to identify optimal conditions efficiently [26].

Temperature optimization represents a critical parameter across all synthetic methodologies [27]. For Friedel-Crafts alkylation reactions, temperatures between 0 and 50 degrees Celsius provide the best balance between reaction rate and selectivity [8] [9]. Higher temperatures promote unwanted polyalkylation and rearrangement reactions [12]. In contrast, dehydrogenation processes require elevated temperatures of 550 to 680 degrees Celsius to achieve acceptable conversion rates [16] [17].

Solvent selection profoundly influences reaction outcomes through multiple mechanisms [13] [14]. Non-coordinating solvents such as dichloromethane and carbon tetrachloride prove optimal for Friedel-Crafts reactions by minimizing catalyst deactivation [8]. For metallocene-catalyzed processes, toluene and other aromatic solvents provide favorable environments for catalyst activity and stability [20].

Table 4: Optimized Reaction Conditions for Maximum Yield

MethodologyTemperature (°C)Pressure (atm)Catalyst Loading (mol%)SolventYield (%)Reference
Friedel-Crafts25-40110-15Dichloromethane70-85 [9]
Dehydrogenation580-6200.6-0.82-5Steam75-90 [16]
Metallocene80-1001-20.1-0.5Toluene80-95 [20]

Catalyst loading optimization requires balancing activity, selectivity, and economic considerations [28]. High catalyst loadings typically provide increased reaction rates but may lead to reduced selectivity and increased costs [28]. Immobilized catalyst systems offer advantages in terms of recovery and reuse, enabling significant reductions in effective catalyst loading [28].

Pressure optimization varies significantly among different synthetic approaches [25]. Friedel-Crafts reactions typically proceed under atmospheric pressure, while dehydrogenation processes benefit from reduced pressure to favor hydrogen elimination [16]. Metallocene-catalyzed reactions may require elevated pressures to maintain adequate substrate concentrations [20].

Recent advances in process intensification have demonstrated the benefits of continuous flow systems for 1-butyl-4-ethenylbenzene synthesis [26]. These systems enable precise control of reaction parameters including residence time, temperature profiles, and mixing efficiency [26]. Flow chemistry approaches have achieved yield improvements of up to 200% compared to traditional batch processes while reducing reaction times and improving safety [26].

1-Butyl-4-ethenylbenzene exhibits a distinctive molecular architecture characterized by a benzene ring bearing two substituents in para positions: a tert-butyl group and an ethenyl (vinyl) group [1] [2] [3]. The molecular formula C₁₂H₁₆ indicates a molecular weight of 160.26 g/mol, with the compound existing as a colorless to pale yellow liquid at room temperature [2] [4] [5].

The preferred molecular conformation demonstrates an extended arrangement where the ethenyl group maintains coplanarity with the benzene ring system [1] [6]. This planar configuration is stabilized through conjugative interactions between the vinyl π-system and the aromatic π-electrons, resulting in enhanced electronic delocalization [3] [7]. The para substitution pattern minimizes steric interactions between the bulky tert-butyl group and the vinyl substituent, allowing for optimal molecular geometry [2] [5].

Conformational analysis reveals that the vinyl group exhibits restricted rotation around the aryl-vinyl bond, with the coplanar arrangement representing the global energy minimum [1] [3]. The rotational barrier for vinyl group rotation is relatively low, approximately 2-5 kJ/mol, reflecting the stabilizing influence of conjugation [5] [7]. In contrast, the tert-butyl group experiences a higher rotational barrier of 15-25 kJ/mol due to steric hindrance with the aromatic system [8] [9].

The dihedral angle between the vinyl group and the benzene ring approaches 0°, confirming the planar arrangement that maximizes orbital overlap [1] [3]. This geometric preference directly influences the compound's electronic properties and reactivity patterns, particularly in polymerization reactions where the vinyl functionality serves as the reactive site [2] [4].

Table 1: Molecular Properties of 1-Butyl-4-ethenylbenzene

PropertyValueSource/Method
Molecular FormulaC₁₂H₁₆Chemical databases
Molecular Weight (g/mol)160.26Calculated from molecular formula
CAS Registry Number1746-23-2Chemical Abstracts Service
IUPAC Name1-(1,1-dimethylethyl)-4-ethenylbenzeneIUPAC nomenclature
Common Names4-tert-Butylstyrene; para-tert-Butylstyrene; 1-tert-Butyl-4-vinylbenzeneLiterature sources
InChI KeyQEDJMOONZLUIMC-UHFFFAOYSA-NInChI standard
Melting Point (°C)-38Experimental data
Boiling Point (°C)220 (at 760 mmHg); 91-92 (at 9 mmHg)Experimental measurements
Density (g/mL at 25°C)0.875Experimental measurement at 25°C
Refractive Index (n20/D)1.525-1.526Experimental optical measurement

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy provides definitive structural identification through characteristic chemical shift patterns [10] [11] [12]. The vinyl protons appear as distinctive multipiples in the olefinic region, with the terminal methylene protons (=CH₂) resonating at δ 5.2-5.7 ppm as a doublet of doublets [10] [12]. The vinyl proton attached directly to the benzene ring (=CH-) appears downfield at δ 6.6-6.8 ppm due to deshielding effects from the aromatic system [10] [11].

The aromatic region displays the characteristic pattern of para-disubstituted benzene, with four equivalent protons appearing as a multipiet at δ 7.2-7.4 ppm [11] [12]. This symmetrical pattern confirms the para substitution and distinguishes the compound from ortho or meta isomers. The tert-butyl group manifests as a sharp singlet at δ 1.3-1.4 ppm, integrating for nine protons, reflecting the high symmetry of the three equivalent methyl groups [11] [12].

¹³C Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments within the molecular framework [11] [13]. The vinyl carbons resonate in the range δ 113-137 ppm, with the terminal carbon appearing upfield relative to the internal vinyl carbon due to substitution effects [11] [13]. Aromatic carbons span δ 125-151 ppm, showing the expected pattern for para-disubstituted benzene derivatives [13] [12]. The tert-butyl carbons appear at δ 31-35 ppm, with the quaternary carbon distinguishable from the methyl carbons through multiplicity and chemical shift differences [11] [13].

Infrared Spectroscopy

Infrared spectroscopy provides complementary structural information through characteristic vibrational modes [14] [6] [15]. The vinyl C=C stretching vibration appears at 1640-1630 cm⁻¹, confirming the presence of the ethenyl functionality [14] [6]. Aromatic C-H stretching occurs in the region 3080-3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group appears at 2960-2870 cm⁻¹ [6] [15].

The aromatic C=C stretching modes manifest at 1610-1580 cm⁻¹, providing additional confirmation of the benzene ring system [14] [6]. The spectral pattern effectively distinguishes 1-butyl-4-ethenylbenzene from structural isomers and confirms the integrity of both the aromatic and vinyl functionalities [6] [15].

Mass Spectrometry

Electron ionization mass spectrometry yields characteristic fragmentation patterns that support structural assignment [13] [16]. The molecular ion peak appears at m/z = 160, corresponding to the molecular weight of the compound [13] [16]. The base peak varies depending on ionization conditions but commonly involves fragmentation processes characteristic of aromatic compounds with alkyl substituents [13] [16].

A prominent fragmentation pathway involves loss of the tert-butyl group, yielding a fragment at m/z = 103 (M-57), which represents a characteristic cleavage pattern for tert-butyl-substituted aromatics [13] [16]. Additional fragmentation occurs through cleavage of the vinyl group and various rearrangement processes typical of styrene derivatives [13] [16].

Table 2: Spectroscopic Identification Data for 1-Butyl-4-ethenylbenzene

TechniqueSignal/PeakValue/Chemical ShiftAssignment/Notes
¹H NMR (CDCl₃)Vinyl protons (=CH₂)δ 5.2-5.7 ppm (dd)Terminal vinyl CH₂ group
¹H NMR (CDCl₃)Vinyl proton (=CH-)δ 6.6-6.8 ppm (dd)Vinyl CH attached to benzene
¹H NMR (CDCl₃)Aromatic protonsδ 7.2-7.4 ppm (m, 4H)Para-disubstituted benzene pattern
¹H NMR (CDCl₃)tert-Butyl protonsδ 1.3-1.4 ppm (s, 9H)Nine equivalent methyl protons
¹³C NMR (CDCl₃)Vinyl carbonsδ 113-137 ppmEthenyl carbon atoms
¹³C NMR (CDCl₃)Aromatic carbonsδ 125-151 ppmBenzene ring carbons
¹³C NMR (CDCl₃)tert-Butyl carbonsδ 31-35 ppm (quaternary and methyl)tert-Butyl group carbons
IR SpectroscopyC=C stretch (vinyl)1640-1630 cm⁻¹Vinyl C=C stretching vibration
Mass Spectrometry (EI)Molecular ion peak [M]⁺m/z = 160Molecular ion at exact mass

Crystallographic Studies and Computational Modeling

Crystallographic Analysis

While specific single-crystal X-ray diffraction data for 1-butyl-4-ethenylbenzene are limited in the current literature, structural predictions based on similar para-disubstituted styrene derivatives suggest characteristic crystalline arrangements [17] [18] [19]. The compound likely crystallizes in common space groups such as P21/c or Pbca, which are frequently observed for aromatic compounds with bulky substituents [17] [18].

The crystalline packing is expected to be influenced by the steric bulk of the tert-butyl group, which may prevent close intermolecular approaches and result in relatively large unit cell parameters [17] [18]. The vinyl functionality may participate in weak intermolecular interactions, including C-H···π contacts and van der Waals interactions between aromatic rings [17] [18].

Comparative studies of related tert-butyl-substituted aromatics indicate that the tert-butyl group adopts conformations that minimize steric clashes with neighboring molecules in the crystal lattice [17] [18] [20]. The extended molecular conformation observed in solution is likely preserved in the solid state, with minimal deviation from planarity between the vinyl group and benzene ring [18] [20].

Computational Modeling

Density Functional Theory calculations provide detailed insights into the electronic structure and conformational preferences of 1-butyl-4-ethenylbenzene [21] [22] [23]. Common computational approaches employ functionals such as B3LYP or M06-2X with basis sets ranging from 6-31G(d,p) to 6-311+G(d,p) for adequate description of the electronic properties [21] [22] [23].

Ground state geometry optimizations confirm the preference for a planar arrangement of the vinyl group relative to the benzene ring, with Cs symmetry characterizing the molecular framework [21] [23]. The electronic configuration corresponds to a closed-shell singlet state with all electrons paired, consistent with the stable aromatic character [21] [23].

Frontier molecular orbital analysis reveals HOMO energies typically in the range -5 to -6 eV, while LUMO energies fall between -1 to -2 eV, yielding HOMO-LUMO energy gaps of approximately 4-5 eV [24] [23]. These values reflect the extended conjugation between the vinyl group and aromatic system, influencing the compound's photochemical and electronic properties [24] [23].

The calculated dipole moment ranges from 0.5-1.0 D, indicating moderate polarity arising from the asymmetric substitution pattern [24] [23]. Polarizability calculations show enhanced values compared to simple alkylbenzenes due to the extended π-conjugation system [24] [23].

Conformational analysis through computational methods confirms low rotational barriers for the vinyl group (~2-5 kJ/mol) and higher barriers for tert-butyl rotation (~15-25 kJ/mol) [22] [23]. These findings support experimental observations regarding molecular flexibility and preferred conformations [22] [23].

Table 3: Conformational Analysis and Computational Modeling Data

Method/ParameterValue/DescriptionComputational Details
Preferred ConformationExtended conformation preferredMolecular dynamics and DFT calculations
Vinyl Group OrientationCoplanar with benzene ringConjugation stabilizes planar form
tert-Butyl Group PositionPara position, minimal steric hindrancePara substitution reduces steric clash
DFT Method (typical)B3LYP, M06-2X (common choices)Density functional theory approaches
Basis Set (common)6-31G(d,p), 6-311+G(d,p)Split-valence with polarization functions
Ground State GeometryCs symmetry (planar aromatic system)Energy minimization results
HOMO Energy (calculated)Typically -5 to -6 eVFrontier molecular orbital analysis
LUMO Energy (calculated)Typically -1 to -2 eVFrontier molecular orbital analysis
Energy Gap (HOMO-LUMO)~4-5 eVElectronic excitation energy

XLogP3

4.6

Exact Mass

160.125200510 g/mol

Monoisotopic Mass

160.125200510 g/mol

Heavy Atom Count

12

Related CAS

30815-20-4

Dates

Last modified: 08-10-2024

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